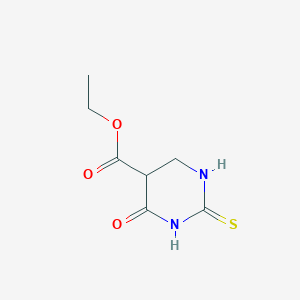
Ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate is a heterocyclic compound with a pyrimidine ring structure This compound is notable for its unique combination of functional groups, including a hydroxyl group, a sulfanyl group, and an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiourea under basic conditions to form the pyrimidine ring. The reaction is usually carried out in ethanol with a base such as sodium ethoxide. The intermediate product is then hydrolyzed and esterified to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
Ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate involves its interaction with biological molecules. The hydroxyl and sulfanyl groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active pyrimidine moiety which can then interact with molecular targets such as nucleic acids or proteins .
Comparación Con Compuestos Similares
- Ethyl 6-methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Comparison: Ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate is unique due to its combination of hydroxyl, sulfanyl, and ester groups, which provide a diverse range of chemical reactivityFor example, ethyl 6-methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate lacks the hydroxyl group, reducing its ability to form hydrogen bonds .
Propiedades
Fórmula molecular |
C7H10N2O3S |
|---|---|
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
ethyl 4-oxo-2-sulfanylidene-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C7H10N2O3S/c1-2-12-6(11)4-3-8-7(13)9-5(4)10/h4H,2-3H2,1H3,(H2,8,9,10,13) |
Clave InChI |
MOQKOKRYDVBQIU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CNC(=S)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


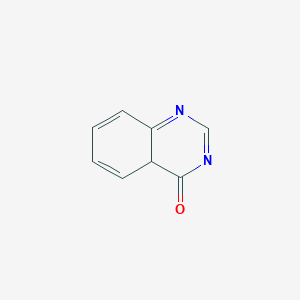

![tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate](/img/structure/B12362052.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12362059.png)
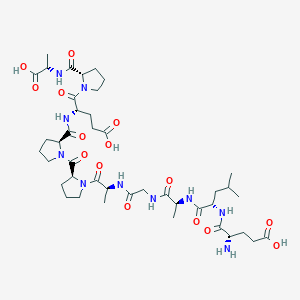
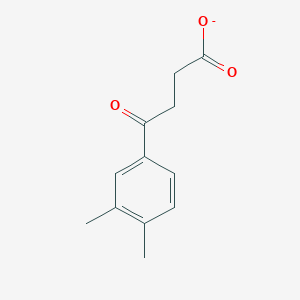
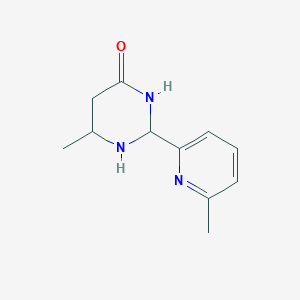


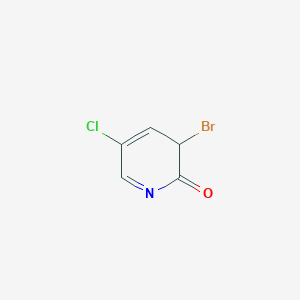
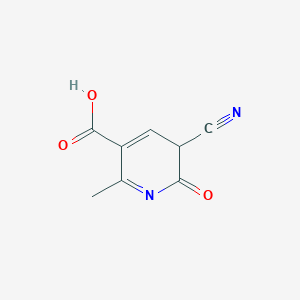
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)

![(1S,5R,6R,7R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12362138.png)
